![molecular formula C21H19N3O6 B12284665 [9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuroquinoline core and carbamate functional groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuroquinoline core, followed by the introduction of the carbamate groups. Common reagents used in the synthesis include dimethylcarbamoyl chloride, quinoline derivatives, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The carbamate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents, especially in the treatment of diseases involving oxidative stress or enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adapalene Related Compound E: This compound shares structural similarities with [9-(dimethylcarbamoyloxy)-6-oxo-11bH-benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate, particularly in the presence of carbamate groups.
Methylammonium Lead Halide: Although primarily used in different applications, this compound’s structural complexity and functional diversity make it a point of comparison.
Glutaminase Inhibitor, Compound 968: This compound is another example of a complex organic molecule with potential therapeutic applications.
Uniqueness
What sets [9-(dimethylcarbamoyloxy)-6-oxo-11bH-1benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate apart is its unique benzofuroquinoline core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H19N3O6 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H19N3O6/c1-23(2)20(26)28-11-5-7-13-15(9-11)22-19(25)17-14-8-6-12(29-21(27)24(3)4)10-16(14)30-18(13)17/h5-10,13H,1-4H3 |
Clé InChI |
KIVIFIGXRSBNIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC2=NC(=O)C3=C(C2C=C1)OC4=C3C=CC(=C4)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



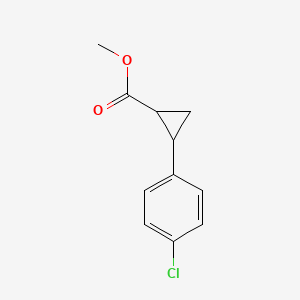
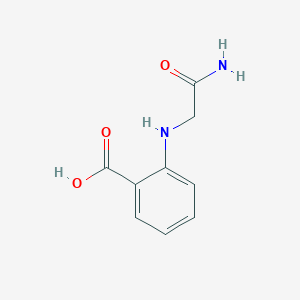

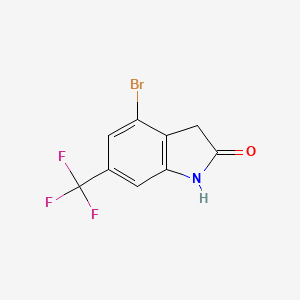
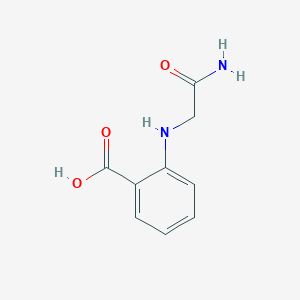
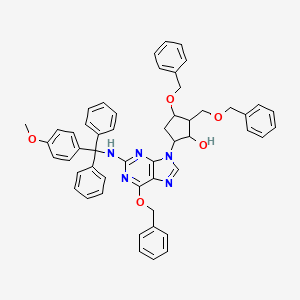
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
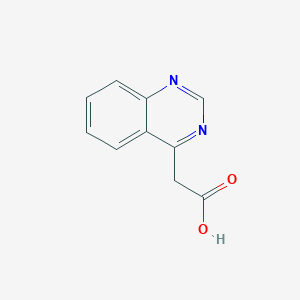
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
